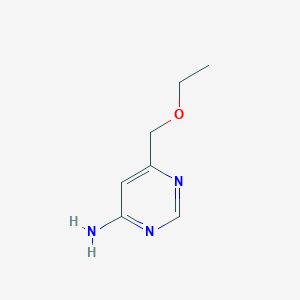
6-(3,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
概要
説明
The compound “6-(3,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The 3,4-difluorophenyl group is a common substituent in organic chemistry, often used in the synthesis of pharmaceuticals and other biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrimidines, for example, can undergo a variety of reactions, including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its reactivity, polarity, and hydrogen bonding capabilities .科学的研究の応用
3-Acyl-1,2,3,4-Tetrahydropyrimidine-2,4-diones Synthesis
N-Substituted 6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diones were synthesized and reacted with aliphatic carboxylic acid chlorides, leading to the formation of 4-O-acyl derivatives. These underwent O,C-migration of the acyl group to form 3-acyl derivatives, which then reacted with amines to give enamino derivatives at the acyl and C4=O groups, highlighting a method for creating various derivatives of this compound class (Rubinov et al., 2008).
Biological Activity and Applications
Endogenous Interferon Inducers
A series of 6-arylaminopyrimidine-2,4(1H,3H)-diones were synthesized, with one derivative showing effective endogenous interferon-inducing properties. This highlights the potential of such compounds in immunomodulatory applications (Krutikov et al., 2022).
Structural Analysis
Crystal Structure Analysis
The asymmetric unit of a related compound was analyzed, revealing nearly planar pyrimidine rings and specific hydrogen bonding patterns. This provides insights into the molecular conformation and intermolecular interactions of such compounds, which is crucial for understanding their reactivity and potential binding properties (El‐Brollosy et al., 2012).
Molecular Modeling and Analysis
Theoretical Investigations
Detailed theoretical analyses, including vibrational spectra, HOMO-LUMO analyses, and NBO studies, were conducted on a similar tetrahydropyrimidine-dione derivative. This work provides a foundation for understanding the electronic structure and potential non-linear optical applications of such compounds (Al-Abdullah et al., 2014).
作用機序
Target of Action
The primary target of 6-(3,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is the P2Y12 receptor . The P2Y12 receptor is a G-protein-coupled receptor found on the surface of platelet cells, and it plays a crucial role in platelet aggregation, a key process in blood clotting .
Mode of Action
This compound acts as a platelet aggregation inhibitor by antagonizing the P2Y12 receptor . It interacts directly with the P2Y12 receptor through a reversible blocking mechanism . This prevents the activation of the receptor, thereby inhibiting platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 receptor by this compound affects the ADP-induced platelet aggregation pathway . This results in the prevention of blood clot formation, reducing the risk of thrombotic events such as stroke and heart attack .
Pharmacokinetics
The absorption of this compound is rapid, with a median time to peak plasma concentration of 1.3-2 hours . Its main active metabolite, AR-C124910XX, has a peak plasma concentration time of 1.5-3 hours . The mean terminal-phase half-life is approximately 7-8.5 hours for the compound and 8.5-10 hours for AR-C124910XX . The compound is metabolized in the liver via the CYP3A4 enzyme .
Result of Action
The molecular effect of this compound’s action is the inhibition of the P2Y12 receptor, which leads to a decrease in platelet aggregation . On a cellular level, this results in a reduced ability for platelets to clump together and form blood clots .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6-(3,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as Nrf2-ARE signaling . These interactions often involve binding to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to protect PC12 cells from oxidative stress by activating the Nrf2-ARE pathway and inhibiting the NLRP3 inflammasome . This compound also affects the expression of various genes involved in inflammatory responses and oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been reported to inhibit the activation of the NLRP3 inflammasome by binding to its components and preventing their assembly . Additionally, it activates the Nrf2-ARE pathway by promoting the dissociation of Nrf2 from its inhibitor, Keap1, leading to increased expression of antioxidant genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to maintain its stability and efficacy in both in vitro and in vivo studies . Long-term exposure to this compound has shown sustained protective effects against oxidative stress and inflammation in various cell types.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it exhibits protective effects against oxidative stress and inflammation, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammatory responses . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects at the right place and time, maximizing its therapeutic potential.
特性
IUPAC Name |
6-(3,4-difluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-15-10(16)5-9(14-11(15)17)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNULGHWKXSFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1484116.png)
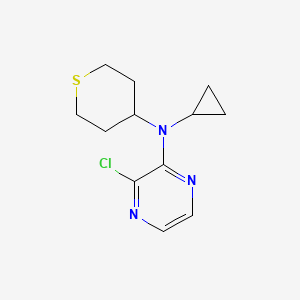

![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)
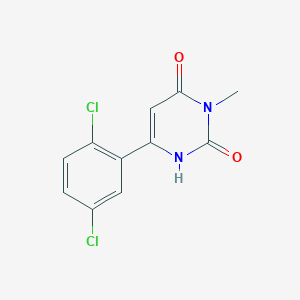

![2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1484124.png)
![1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1484125.png)
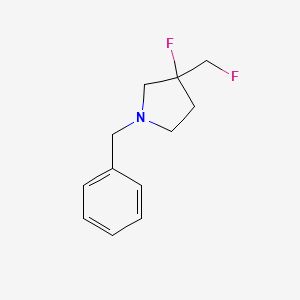
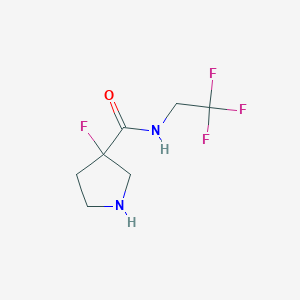
![6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484131.png)
![6-[(4-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484133.png)
